molecular formula C20H17N3O7 B11697002 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11697002
M. Wt: 411.4 g/mol
InChI Key: HSIFYKIPYVDRDE-UHFFFAOYSA-N
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Description

3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dinitrophenoxy group, a phenyl ring, and a furan-2-ylmethyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce nitro groups, followed by the formation of the phenoxy linkage. The furan-2-ylmethyl group is then introduced through a series of coupling reactions. The final step involves the formation of the amide bond under controlled conditions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the phenyl or furan rings.

Scientific Research Applications

3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro groups and phenyl rings can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan-2-ylmethyl group in 3-[4-(3,5-DINITROPHENOXY)PHENYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE distinguishes it from similar compounds. This unique feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H17N3O7/c24-20(21-13-18-2-1-9-29-18)8-5-14-3-6-17(7-4-14)30-19-11-15(22(25)26)10-16(12-19)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24)

InChI Key

HSIFYKIPYVDRDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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